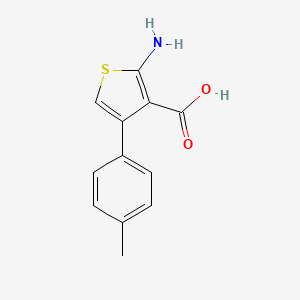![molecular formula C10H7F2NOS B12068743 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)
5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a thienyl ring, which is further connected to a pyridin-3-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl precursor, which is then subjected to difluoromethylation. This intermediate is subsequently coupled with a pyridin-3-ol derivative under controlled conditions to yield the final product. Key reagents often include difluoromethylating agents such as difluoromethyl iodide and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are carefully controlled to ensure consistent product quality, and purification steps like recrystallization or chromatography are used to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thienyl or pyridin-3-ol moieties, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and various catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons
Wissenschaftliche Forschungsanwendungen
5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the thienyl and pyridin-3-ol moieties contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Difluoromethyl)pyridin-3-ol: Lacks the thienyl group, potentially altering its chemical and biological properties.
2-(Difluoromethyl)thienyl derivatives: Similar structure but with variations in the pyridin-3-ol moiety, affecting their reactivity and applications.
Thienylpyridine derivatives: Compounds with different substituents on the thienyl or pyridine rings, leading to diverse chemical behaviors and uses.
Uniqueness
5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol stands out due to the combination of the difluoromethyl group, thienyl ring, and pyridin-3-ol moiety. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H7F2NOS |
|---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
5-[5-(difluoromethyl)thiophen-2-yl]pyridin-3-ol |
InChI |
InChI=1S/C10H7F2NOS/c11-10(12)9-2-1-8(15-9)6-3-7(14)5-13-4-6/h1-5,10,14H |
InChI-Schlüssel |
SYTNMZPTQJUHAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C(F)F)C2=CC(=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)



![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)








![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12068763.png)
